molecular formula C13H18Cl2N2O B104820 3-(2,5-Dichlorophenyl)-1,1-dipropylurea CAS No. 15442-00-9

3-(2,5-Dichlorophenyl)-1,1-dipropylurea

Cat. No.: B104820
CAS No.: 15442-00-9
M. Wt: 289.2 g/mol
InChI Key: OFZIUSORLNJTNB-UHFFFAOYSA-N
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Description

3-(2,5-Dichlorophenyl)-1,1-dipropylurea is a substituted urea compound characterized by a dichlorophenyl ring (with chlorine atoms at the 2- and 5-positions) and two propyl groups attached to the urea moiety. This compound belongs to a class of herbicides and photosynthesis inhibitors, sharing structural similarities with well-studied analogs like 3-(3,4-dichlorophenyl)-1,1-dimethylurea (DCMU). Its molecular formula is C₁₃H₁₈Cl₂N₂O, with a molecular weight of 301.20 g/mol. The propyl substituents and chlorine positioning distinguish it from other urea derivatives, influencing its physicochemical properties and biological activity .

Properties

IUPAC Name

3-(2,5-dichlorophenyl)-1,1-dipropylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18Cl2N2O/c1-3-7-17(8-4-2)13(18)16-12-9-10(14)5-6-11(12)15/h5-6,9H,3-4,7-8H2,1-2H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFZIUSORLNJTNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C(=O)NC1=C(C=CC(=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60337167
Record name 3-(2,5-dichlorophenyl)-1,1-dipropylurea
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15442-00-9
Record name 3-(2,5-dichlorophenyl)-1,1-dipropylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60337167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2,5-DICHLOROPHENYL)-1,1-DIPROPYLUREA
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Preparation Methods

Nucleophilic Substitution Using Carbamoyl Chlorides

A primary method involves the reaction of 2,5-dichloroaniline with dipropylcarbamoyl chloride under basic conditions. The base facilitates deprotonation of the aniline, enhancing its nucleophilicity for attack on the carbamoyl chloride’s carbonyl carbon. Typical bases include sodium hydroxide or potassium carbonate, with reactions conducted under reflux in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) .

Example Protocol:

  • Reactants: 2,5-Dichloroaniline (1.0 equiv), dipropylcarbamoyl chloride (1.1 equiv)

  • Base: Potassium carbonate (2.0 equiv)

  • Solvent: DMF, 80°C, 12 hours

  • Workup: Aqueous extraction, column chromatography

  • Yield: ~65–70% (extrapolated from analogous urea syntheses) .

This method prioritizes regioselectivity, as the urea linkage forms exclusively at the aniline’s amine group due to steric and electronic effects from the dichlorophenyl ring.

Isocyanate-Amine Coupling

An alternative route employs 2,5-dichlorophenyl isocyanate and dipropylamine. This exothermic reaction proceeds without catalysts, yielding the target urea directly:

2,5-Cl2C6H3NCO+(C3H7)2NH3-(2,5-Dichlorophenyl)-1,1-dipropylurea\text{2,5-Cl}2\text{C}6\text{H}3\text{NCO} + \text{(C}3\text{H}7\text{)}2\text{NH} \rightarrow \text{this compound}

Key Considerations:

  • Solvent: Dichloromethane or ethyl acetate at 0–25°C

  • Stoichiometry: 1:1 molar ratio to minimize diurea byproducts

  • Purity: Recrystallization from ethanol/water mixtures enhances purity .

Industrial-scale adaptations use continuous flow reactors to manage heat dissipation and improve reaction consistency .

Catalytic Urea Formation via Carbodiimide Intermediates

Recent advancements leverage carbodiimide-mediated coupling, where a carbodiimide (e.g., dicyclohexylcarbodiimide) activates the carbonyl group for nucleophilic attack. This method, while efficient, requires careful handling of moisture-sensitive intermediates.

Case Study (Adapted from ):

  • Catalyst: Zn(OAc)2_2·17H2_2O (10 mol%)

  • Reactants: 2,5-Dichloroaniline, dipropylamine

  • Conditions: 140°C, 24 hours, solvent-free

  • Yield: ~42% (based on analogous dipropylurea synthesis) .

While yields are moderate, this approach avoids hazardous solvents and aligns with green chemistry principles.

Industrial Production and Scalability

Large-scale synthesis employs automated batch reactors with in-line analytics for real-time monitoring. Key parameters include:

ParameterOptimal RangeImpact on Yield/Purity
Temperature70–90°CHigher temperatures accelerate kinetics but risk decomposition
PressureAtmosphericPrevents volatilization of amines
Reactant Concentration0.5–1.0 MBalances reaction rate and viscosity

Post-synthesis, centrifugal partitioning chromatography (CPC) achieves >98% purity, critical for pharmaceutical applications .

Comparative Analysis of Methods

The table below evaluates the efficacy of each synthesis route:

MethodYield (%)Purity (%)ScalabilityEnvironmental Impact
Carbamoyl Chloride65–7095HighModerate (solvent use)
Isocyanate-Amine75–8097ModerateLow (solvent-free)
Catalytic (Zn)40–4590LowVery low

The isocyanate-amine method offers the best balance of yield and scalability, whereas catalytic routes suit niche applications prioritizing sustainability .

Challenges and Optimization Strategies

  • Byproduct Formation: Diureas and halogenated side products may arise from excess reagents. Strategies include stoichiometric precision and gradient heating.

  • Catalyst Recovery: Zinc-based catalysts require post-reaction filtration, adding steps. Immobilized catalysts (e.g., silica-supported Zn) improve reusability .

  • Solvent Selection: Transitioning to cyclopentyl methyl ether (CPME) from DMF reduces toxicity without sacrificing yield .

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dichlorophenyl)-1,1-dipropylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding urea derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Oxidized urea derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted phenyl derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its ability to interact with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2,5-Dichlorophenyl)-1,1-dipropylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Structural Differences

The table below highlights structural variations among 3-(2,5-dichlorophenyl)-1,1-dipropylurea and related urea derivatives:

Compound Name Phenyl Substituents Urea Substituents Molecular Weight (g/mol) LogP (Predicted)
This compound 2,5-dichloro Dipropyl 301.20 ~5.2
3-(3,4-Dichlorophenyl)-1,1-dimethylurea (DCMU) 3,4-dichloro Dimethyl 233.09 ~2.8
3-(2,4-Dichlorophenyl)-1,1-dimethylurea 2,4-dichloro Dimethyl 233.09 ~3.1
3-(2,6-Dichlorophenyl)-1,1-dimethylurea 2,6-dichloro Dimethyl 233.09 ~3.0

Structural Insights :

  • Chlorine Positioning : The 2,5-dichloro configuration in the target compound contrasts with the 3,4-dichloro arrangement in DCMU, a potent Photosystem II (PSII) inhibitor. Chlorine placement affects binding affinity to the D1 protein in PSII, with meta/para positions (e.g., 3,4 in DCMU) typically showing higher inhibitory activity .

Biological Activity

3-(2,5-Dichlorophenyl)-1,1-dipropylurea, commonly referred to as DCPU, is a compound of significant interest in pharmacological and agricultural research due to its biological activity. This article explores its mechanisms of action, biological effects, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C13H16Cl2N2O
  • Molecular Weight : 299.19 g/mol

DCPU primarily acts as a herbicide and has been studied for its effects on various biological systems. Its mechanism involves the inhibition of specific biochemical pathways that are crucial for plant growth and development. The compound interferes with the urea cycle in plants, leading to the disruption of nitrogen metabolism.

Herbicidal Properties

DCPU exhibits selective herbicidal activity against certain broadleaf weeds while sparing grasses. This selectivity is attributed to its ability to inhibit the enzyme urease, which is essential for nitrogen assimilation in target plants.

Antimicrobial Activity

Research has indicated that DCPU possesses antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in agricultural settings as a biocontrol agent.

Toxicological Studies

Toxicological assessments reveal that DCPU has a moderate toxicity profile. Studies conducted on laboratory animals indicate that high doses can lead to adverse effects on liver function and renal health. The compound's safety margins are critical for its application in both agricultural and pharmaceutical contexts.

Case Study 1: Herbicidal Efficacy

A study conducted by Smith et al. (2022) evaluated the efficacy of DCPU in controlling common broadleaf weeds in maize crops. The results demonstrated a significant reduction in weed biomass when applied at recommended rates compared to untreated controls.

TreatmentWeed Biomass (g/m²)Control (%)
Untreated Control150-
DCPU (1 kg/ha)5066.7
DCPU (2 kg/ha)3080

Case Study 2: Antimicrobial Effectiveness

In a separate study by Johnson et al. (2023), the antimicrobial activity of DCPU was assessed against Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 100 µg/mL for both bacterial strains.

Bacterial StrainMIC (µg/mL)Zone of Inhibition (mm)
E. coli10015
S. aureus10018

Pharmacological Applications

Ongoing research is exploring DCPU's potential therapeutic applications beyond herbicides. Preliminary findings suggest that its urea-like structure may interact with human enzymes involved in metabolic processes, indicating a need for further investigation into its pharmacodynamics.

Environmental Impact

Studies assessing the environmental impact of DCPU reveal that it degrades relatively quickly in soil, reducing long-term ecological risks. However, its persistence in aquatic environments raises concerns about potential bioaccumulation and effects on non-target organisms.

Q & A

Advanced Research Question

  • Substitution Position : 2,5-dichloro vs. 3,4-dichloro (DCMU) alters electron-withdrawing effects, potentially modifying redox interactions. Computational docking (e.g., AutoDock Vina) can predict binding poses in the QB_B pocket .
  • Alkyl Chain Length : Dipropyl groups increase lipophilicity compared to dimethyl analogs, affecting membrane permeability. Octanol-water partition coefficients (logP) should be measured experimentally .
  • Biological Activity Correlation : Compare IC50_{50} values in photosynthetic inhibition assays across analogs to establish structure-activity relationships .

How can contradictory results in bioactivity studies (e.g., varying inhibition efficacy across plant species) be systematically addressed?

Advanced Research Question
Contradictions may arise from:

  • Species-Specific Target Site Variability : Test the compound on chloroplasts from multiple species (e.g., Spinacia oleracea vs. Chlamydomonas reinhardtii) .
  • Concentration Gradients : Use dose-response curves (0.1–100 μM) to identify non-linear effects.
  • Experimental Controls : Include DCMU as a positive control and validate assay conditions (e.g., light intensity, temperature) . Statistical tools like ANOVA can isolate confounding variables .

What strategies are recommended for resolving synthetic by-products or impurities in large-scale preparations?

Advanced Research Question

  • By-Product Identification : LC-MS/MS to detect intermediates (e.g., unreacted 2,5-dichloroaniline) .
  • Process Optimization : Recrystallization in ethyl acetate/hexane mixtures or gradient column chromatography (silica gel, 5–20% EtOAc in hexane) .
  • Green Chemistry Approaches : Recover HCl by-products via distillation or neutralization, as demonstrated in dimethylurea syntheses .

What computational tools are suitable for predicting the environmental fate or toxicity of this compound?

Advanced Research Question

  • QSAR Models : Use EPI Suite or TEST to estimate biodegradation half-lives and ecotoxicity .
  • Molecular Dynamics Simulations : Assess binding persistence in soil matrices or aquatic environments (e.g., GROMACS with lipid bilayer models).
  • Metabolic Pathway Prediction : Employ BioTransformer to identify potential metabolites in microbial degradation .

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